(E)-2-((3,4,5-trimethoxybenzylidene)amino)isoindoline-1,3-dione
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Overview
Description
(E)-2-((3,4,5-trimethoxybenzylidene)amino)isoindoline-1,3-dione is an organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a benzylideneamino group attached to the isoindoline-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-((3,4,5-trimethoxybenzylidene)amino)isoindoline-1,3-dione typically involves the condensation reaction between 3,4,5-trimethoxybenzaldehyde and isoindoline-1,3-dione. The reaction is usually carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (E)-2-((3,4,5-trimethoxybenzylidene)amino)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene moiety to a benzyl group, leading to the formation of (3,4,5-trimethoxybenzyl)aminoisoindoline-1,3-dione.
Substitution: The methoxy groups on the benzylidene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of (3,4,5-trimethoxybenzyl)aminoisoindoline-1,3-dione.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-2-((3,4,5-trimethoxybenzylidene)amino)isoindoline-1,3-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-2-((3,4,5-trimethoxybenzylidene)amino)isoindoline-1,3-dione depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to its observed biological effects. The presence of the benzylideneamino group and methoxy substituents can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- (E)-2-((3,4-dimethoxybenzylidene)amino)isoindoline-1,3-dione
- (E)-2-((3,5-dimethoxybenzylidene)amino)isoindoline-1,3-dione
- (E)-2-((3,4,5-trimethoxyphenyl)amino)isoindoline-1,3-dione
Comparison: Compared to similar compounds, (E)-2-((3,4,5-trimethoxybenzylidene)amino)isoindoline-1,3-dione is unique due to the presence of three methoxy groups on the benzylidene moiety. This structural feature can significantly influence its chemical reactivity, biological activity, and potential applications. The specific arrangement of methoxy groups can affect the compound’s electronic properties, making it distinct from other derivatives with different substitution patterns.
Properties
CAS No. |
79492-29-8 |
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Molecular Formula |
C18H16N2O5 |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
2-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C18H16N2O5/c1-23-14-8-11(9-15(24-2)16(14)25-3)10-19-20-17(21)12-6-4-5-7-13(12)18(20)22/h4-10H,1-3H3/b19-10+ |
InChI Key |
QXDDXRUPJCLRPF-VXLYETTFSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/N2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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